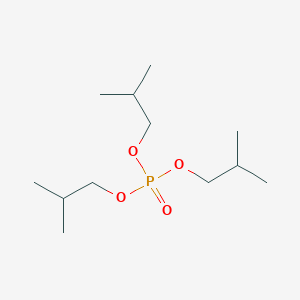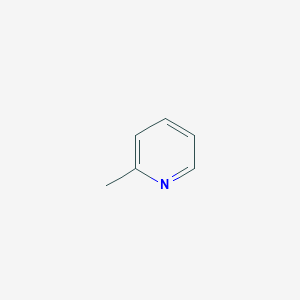
Butanoic acid, 2,3-dihydroxy-2-(1-methylethyl)-, (S-(R*,R*))-
描述
Butanoic acid, 2,3-dihydroxy-2-(1-methylethyl)-, (S-(R*,R*)) is a chiral compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as L-epinephrine or adrenaline, which is a hormone and neurotransmitter that plays a crucial role in the fight or flight response.
科学研究应用
The scientific research applications of butanoic acid, 2,3-dihydroxy-2-(1-methylethyl)-, (S-(R*,R*)) are vast and diverse. This compound has been extensively studied in the fields of medicine, pharmacology, and neuroscience. Some of the research applications include:
1. Treatment of Anaphylactic Shock: Butanoic acid, 2,3-dihydroxy-2-(1-methylethyl)-, (S-(R*,R*)) is used as a medication to treat anaphylactic shock, a severe and potentially life-threatening allergic reaction.
2. Neurotransmitter Function: Butanoic acid, 2,3-dihydroxy-2-(1-methylethyl)-, (S-(R*,R*)) is a neurotransmitter that plays a vital role in the central nervous system. It is involved in the regulation of various physiological processes, including blood pressure, heart rate, and metabolism.
3. Cardiac Arrest: Butanoic acid, 2,3-dihydroxy-2-(1-methylethyl)-, (S-(R*,R*)) is used as a medication to treat cardiac arrest, a condition where the heart suddenly stops beating.
作用机制
The mechanism of action of butanoic acid, 2,3-dihydroxy-2-(1-methylethyl)-, (S-(R*,R*)) involves binding to adrenergic receptors, which are located throughout the body. This binding triggers a cascade of biochemical reactions that result in the physiological effects of this compound. The two main types of adrenergic receptors are alpha and beta receptors. Activation of alpha receptors leads to vasoconstriction, while activation of beta receptors leads to vasodilation.
Biochemical and Physiological Effects
The biochemical and physiological effects of butanoic acid, 2,3-dihydroxy-2-(1-methylethyl)-, (S-(R*,R*)) are diverse and depend on the adrenergic receptor subtype that is activated. Some of the effects include:
1. Increased Heart Rate: Activation of beta-1 adrenergic receptors in the heart leads to an increase in heart rate.
2. Vasoconstriction: Activation of alpha-1 adrenergic receptors in blood vessels leads to vasoconstriction, which increases blood pressure.
3. Bronchodilation: Activation of beta-2 adrenergic receptors in the lungs leads to bronchodilation, which improves breathing.
实验室实验的优点和局限性
Butanoic acid, 2,3-dihydroxy-2-(1-methylethyl)-, (S-(R*,R*)) has several advantages and limitations for lab experiments. Some of the advantages include:
1. High Potency: Butanoic acid, 2,3-dihydroxy-2-(1-methylethyl)-, (S-(R*,R*)) is a potent compound that can produce significant physiological effects at low concentrations.
2. Selective Binding: Butanoic acid, 2,3-dihydroxy-2-(1-methylethyl)-, (S-(R*,R*)) selectively binds to adrenergic receptors, which allows for the study of specific physiological processes.
Some of the limitations include:
1. Short Half-Life: Butanoic acid, 2,3-dihydroxy-2-(1-methylethyl)-, (S-(R*,R*)) has a short half-life, which limits its use in long-term experiments.
2. Non-Specific Effects: Butanoic acid, 2,3-dihydroxy-2-(1-methylethyl)-, (S-(R*,R*)) can produce non-specific effects, which can complicate the interpretation of experimental results.
未来方向
There are several future directions for the study of butanoic acid, 2,3-dihydroxy-2-(1-methylethyl)-, (S-(R*,R*)). Some of these include:
1. Development of Novel Medications: Butanoic acid, 2,3-dihydroxy-2-(1-methylethyl)-, (S-(R*,R*)) has potential applications in the development of novel medications for the treatment of various conditions, including asthma, hypertension, and heart failure.
2. Study of Adrenergic Receptor Subtypes: Further research is needed to understand the specific physiological effects of butanoic acid, 2,3-dihydroxy-2-(1-methylethyl)-, (S-(R*,R*)) on different adrenergic receptor subtypes.
3. Investigation of Non-Specific Effects: The non-specific effects of butanoic acid, 2,3-dihydroxy-2-(1-methylethyl)-, (S-(R*,R*)) need to be further investigated to understand their impact on experimental results.
Conclusion
In conclusion, butanoic acid, 2,3-dihydroxy-2-(1-methylethyl)-, (S-(R*,R*)) is a chiral compound that has significant potential applications in various fields, including medicine, pharmacology, and neuroscience. The synthesis method of this compound involves the enzymatic conversion of norepinephrine to epinephrine. The mechanism of action of butanoic acid, 2,3-dihydroxy-2-(1-methylethyl)-, (S-(R*,R*)) involves binding to adrenergic receptors, which triggers a cascade of biochemical reactions that result in the physiological effects of this compound. The advantages and limitations of butanoic acid, 2,3-dihydroxy-2-(1-methylethyl)-, (S-(R*,R*)) for lab experiments need to be considered when designing experiments. Finally, there are several future directions for the study of butanoic acid, 2,3-dihydroxy-2-(1-methylethyl)-, (S-(R*,R*)) that have the potential to advance our understanding of this compound and its applications.
合成方法
The synthesis of butanoic acid, 2,3-dihydroxy-2-(1-methylethyl)-, (S-(R*,R*)) involves the enzymatic conversion of norepinephrine to epinephrine. This process occurs in the adrenal medulla and is catalyzed by the enzyme phenylethanolamine-N-methyltransferase (PNMT). The PNMT enzyme transfers a methyl group from S-adenosyl-L-methionine to norepinephrine to produce epinephrine.
属性
IUPAC Name |
(2S)-2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O4/c1-4(2)7(11,5(3)8)6(9)10/h4-5,8,11H,1-3H3,(H,9,10)/t5-,7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXEISHUBUXWXGY-FSPLSTOPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@@](C(C)C)(C(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30169058 | |
| Record name | Butanoic acid, 2,3-dihydroxy-2-(1-methylethyl)-, (S-(R*,R*))- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30169058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17132-48-8, 17132-45-5 | |
| Record name | (-)-Viridifloric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017132488 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Viridifloric acid, (+/-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017132455 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butanoic acid, 2,3-dihydroxy-2-(1-methylethyl)-, (S-(R*,R*))- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30169058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | VIRIDIFLORIC ACID, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5ZS7WQL9EX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | VIRIDIFLORIC ACID, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WZM3QDC6UZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















